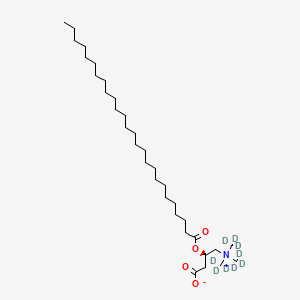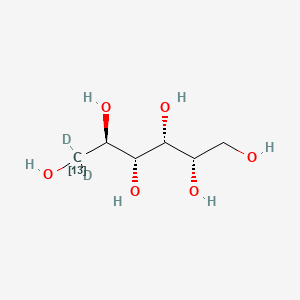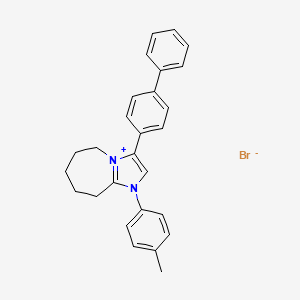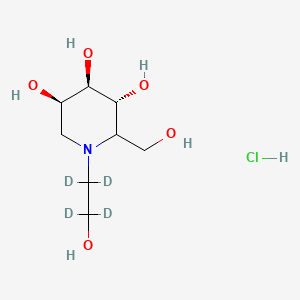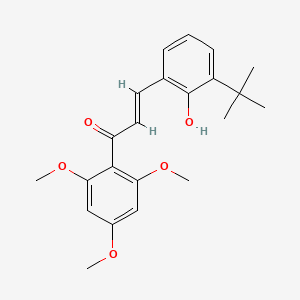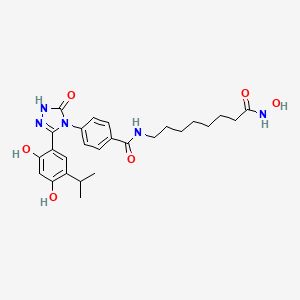![molecular formula C26H48O4 B12411986 Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield, which can be achieved through careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which retain the deuterium atoms in their structure.
Scientific Research Applications
Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate involves the incorporation of deuterium atoms into the molecular structure, which can alter the compound’s physical and chemical properties. The presence of deuterium can affect reaction kinetics, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH): A non-deuterated analog used as a plasticizer.
Di(2-ethylhexyl) phthalate (DEHP): Another plasticizer with similar applications but different chemical structure.
Di-iso-nonylphthalate (DINP): A phthalate plasticizer with comparable properties.
Uniqueness
Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate is unique due to its deuterium content, which imparts distinct properties such as increased stability and altered reaction kinetics. These characteristics make it valuable for specific research applications where the behavior of deuterated compounds is of interest.
Properties
Molecular Formula |
C26H48O4 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3/i1D3,2D3,3D3,4D3,21D,22D |
InChI Key |
HORIEOQXBKUKGQ-SBDCHPNCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


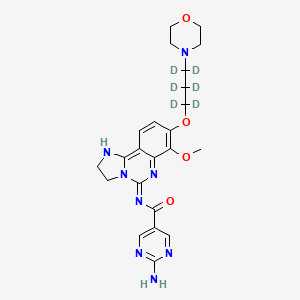
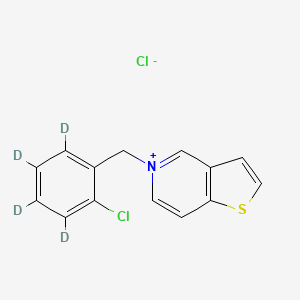

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
